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molecular formula C16H18O B8656125 2-Cumyl-4-methylphenol CAS No. 2675-76-5

2-Cumyl-4-methylphenol

Cat. No. B8656125
M. Wt: 226.31 g/mol
InChI Key: XNOWTXSDOVXNMA-UHFFFAOYSA-N
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Patent
US03983292

Procedure details

Two hundreds and sixteen grams of paracresol is placed in a 500 ml. four-necked flask equipped with a stirrer, a thermometer, a reflux condenser and a dropping funnel. 4 g. of sulfuric acid is added therein and 236 g. of α-methyl styrene is dropped gradually at 60°C. with stirring. The dropping speed is adjusted to complete dropping in about 20 hours. Thus, 2-(α, α-dimethylbenzyl)-4-methylphenol is obtained. The resulting material is dissolved in 500 ml. of xylene and water is azeotropically removed with dropping an aqueous solution containing 80 g. of caustic sodium. The solution is transferred to an autoclave having a capacity of 1000 ml., and treated by the same way as in Example 9, to yield about 300 g. of 3-(α, α-dimethylbenzyl)-5-methylsalicylic acid. By same treatments as in each Example, 900 ml. of a composition containing 100 g. of 3-(α, α-dimethylbenzyl)-5-methylsalicylic acid zinc, 20 g. of styrene-butadiene copolymer, 15 g. of acrylamide-methylol acrylamide copolymer, 0.3 g. of a sulfonic acid salt type surface active agent and water is prepared. About 5~15 g. of the composition is applied to 1m2 of the surface of a sheet and dried to form the support of a dyestuff acceptor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.S(=O)(=O)(O)O.[CH3:14][C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[CH2:16]>>[CH3:14][C:15]([C:1]1[CH:2]=[C:3]([CH3:8])[CH:4]=[CH:5][C:6]=1[OH:7])([CH3:16])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
four-necked flask equipped with a stirrer

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC(C1=CC=CC=C1)(C)C1=C(C=CC(=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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